

# Application Notes and Protocols: T-1095 Dosing and Administration in Diabetic Rat Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of T-1095, a potent inhibitor of sodium-glucose cotransporters (SGLTs), in various diabetic rat models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of T-1095 and similar compounds.

## Quantitative Data Summary

The following tables summarize the quantitative data from studies administering T-1095 to different diabetic rat models.

Table 1: T-1095 Dosing Regimens in Diabetic Rat Models

| Diabetic Model    | Strain                      | Method of Induction            | T-1095 Dose          | Administration Route      | Duration      | Reference |
|-------------------|-----------------------------|--------------------------------|----------------------|---------------------------|---------------|-----------|
| Type 1 Diabetes   | Sprague-Dawley              | Streptozotocin (STZ) Injection | 0.03% & 0.1% (wt/wt) | Dietary Admixture         | 4 & 8 weeks   | [1][2]    |
| Type 1 Diabetes   | Sprague-Dawley              | Streptozotocin (STZ) Injection | 0.01% - 0.1% (wt/wt) | Dietary Admixture         | 4 weeks       | [3]       |
| Type 1 Diabetes   | Not Specified               | Streptozotocin (STZ) Injection | 30 & 100 mg/kg       | Oral Gavage (single dose) | Single Dose   | [4][5]    |
| Type 1 Diabetes   | Not Specified               | Streptozotocin (STZ) Injection | 150 mg/kg/day        | Oral Gavage               | Not Specified | [2]       |
| Type 2 Diabetes   | Goto-Kakizaki (GK)          | Spontaneous                    | 0.1% (wt/wt)         | Dietary Admixture         | 32 weeks      | [6]       |
| Type 2 Diabetes   | Zucker Diabetic Fatty (ZDF) | Genetic                        | 0.1% (wt/wt)         | Dietary Admixture         | 7 days        | [7]       |
| Neonatal Diabetes | Not Specified               | Neonatal STZ Injection         | 0.1%                 | Dietary Admixture         | 6 weeks       | [4]       |

Table 2: Effects of T-1095 on Key Parameters in Diabetic Rat Models

| Diabetic Model              | T-1095 Dose                  | Key Findings                                                                                                                                                                                                          | Reference                               |
|-----------------------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| STZ-induced                 | 0.03% & 0.1% (wt/wt)         | Improved hyperglycemia and dose-dependently decreased HbA1c. <a href="#">[1]</a><br><a href="#">[2]</a>                                                                                                               | <a href="#">[1]</a> <a href="#">[2]</a> |
| STZ-induced                 | 0.1% (wt/wt) for 8 weeks     | Reduced blood glucose and HbA1c, prevented increased urinary albumin and kidney weight. <a href="#">[1]</a> <a href="#">[2]</a><br>Suppressed elevated renal GLUT2 levels. <a href="#">[1]</a><br><a href="#">[2]</a> | <a href="#">[1]</a> <a href="#">[2]</a> |
| STZ-induced                 | 0.01% - 0.1% (wt/wt)         | Suppressed blood glucose levels.<br>Ameliorated reduced 2-deoxyglucose uptake in soleus muscle. <a href="#">[3]</a>                                                                                                   | <a href="#">[3]</a>                     |
| STZ-induced                 | 30 & 100 mg/kg (single dose) | Markedly lowered blood glucose with a concomitant increase in urinary glucose excretion. <a href="#">[4]</a> <a href="#">[5]</a>                                                                                      | <a href="#">[4]</a> <a href="#">[5]</a> |
| Goto-Kakizaki (GK)          | 0.1% (wt/wt) for 32 weeks    | Significantly decreased blood glucose and HbA1c levels. <a href="#">[6]</a> Prevented the development of diabetic neuropathy. <a href="#">[6]</a>                                                                     | <a href="#">[6]</a>                     |
| Zucker Diabetic Fatty (ZDF) | 0.1% (wt/wt) for 7 days      | Restored near-normal postabsorptive plasma                                                                                                                                                                            | <a href="#">[7]</a>                     |

glucose levels.[\[7\]](#)

---

|                      |                  |                                                                                              |                     |
|----------------------|------------------|----------------------------------------------------------------------------------------------|---------------------|
| Neonatal STZ-induced | 0.1% for 6 weeks | Improved hyperglycemia, plasma free fatty acids, and ketone body levels. <a href="#">[4]</a> | <a href="#">[4]</a> |
|                      |                  | Improved glucose tolerance and insulin secretion. <a href="#">[4]</a>                        |                     |

---

## Experimental Protocols

### Induction of Diabetes in Rat Models

#### A. Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)

- Animals: Use male Sprague-Dawley rats (or other appropriate strain) with a starting body weight of 200-250 g.
- Acclimatization: Allow rats to acclimatize for at least one week before the experiment, with free access to standard chow and water.
- STZ Preparation: Prepare a fresh solution of streptozotocin in 0.1 M citrate buffer (pH 4.5) immediately before use. Protect the solution from light.
- Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.
- Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and can be used for the study.

#### B. Goto-Kakizaki (GK) Rat Model (Spontaneous Type 2 Model)

The Goto-Kakizaki (GK) rat is a non-obese, spontaneous model of type 2 diabetes.[\[6\]](#) No induction protocol is necessary. Animals typically develop hyperglycemia by 7 weeks of age.[\[6\]](#)

### C. Zucker Diabetic Fatty (ZDF) Rat Model (Genetic Type 2 Model)

The Zucker Diabetic Fatty (ZDF) rat is a genetic model of obesity, insulin resistance, and type 2 diabetes.<sup>[7]</sup> Diabetes develops spontaneously. Animals can be used for studies once fasting hyperglycemia is evident (e.g., >21 mmol/l at 13 weeks of age).<sup>[7]</sup>

## T-1095 Administration Protocols

### A. Dietary Admixture

- Preparation: T-1095 is mixed with powdered standard rodent chow to achieve the desired concentration (e.g., 0.01%, 0.03%, or 0.1% wt/wt).<sup>[1][3][6]</sup> Ensure a homogenous mixture.
- Administration: Provide the T-1095-containing diet to the rats ad libitum.
- Monitoring: Measure food intake daily to calculate the approximate daily dose of T-1095 received by each animal.

### B. Oral Gavage

- Preparation: Prepare a suspension of T-1095 in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.
- Administration: Administer the T-1095 suspension directly into the stomach using an oral gavage needle. The volume administered should be based on the animal's body weight.

## Signaling Pathways and Experimental Workflow Proposed Mechanism of Action of T-1095

T-1095 is a prodrug that is metabolized to its active form, **T-1095A**.<sup>[8]</sup> **T-1095A** inhibits both SGLT1 (primarily in the intestine) and SGLT2 (primarily in the renal proximal tubules).<sup>[2]</sup> The primary anti-hyperglycemic effect is achieved through the inhibition of SGLT2 in the kidneys.



[Click to download full resolution via product page](#)

Caption: Mechanism of T-1095 in the kidney.

## General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of T-1095 in a diabetic rat model.



[Click to download full resolution via product page](#)

Caption: General workflow for T-1095 studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. T-1095, a renal Na<sup>+</sup>-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correction of hyperglycemia and insulin sensitivity by T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effect of T-1095, an inhibitor of Na(+-)glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term treatment with the Na<sup>+</sup>-glucose cotransporter inhibitor T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: T-1095 Dosing and Administration in Diabetic Rat Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681200#dosing-and-administration-of-t-1095-in-diabetic-rat-models>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)